1-Ethyl-propylzinc bromide
Description
BenchChem offers high-quality 1-Ethyl-propylzinc bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-propylzinc bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C5H11BrZn |
|---|---|
Molecular Weight |
216.4 g/mol |
IUPAC Name |
zinc;pentane;bromide |
InChI |
InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
JLDLOWLHWKATSJ-UHFFFAOYSA-M |
Canonical SMILES |
CC[CH-]CC.[Zn+2].[Br-] |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Reactivity in Cross-Coupling Reactions
1-Ethyl-propylzinc bromide is widely used as a nucleophile in cross-coupling reactions, particularly in the formation of C-C bonds. It reacts with various electrophiles, including halides and carbonyl compounds, to yield complex organic molecules.
- Example Reaction : In a study involving the reaction of alkenylarenes with α-halocarbonyls, 1-ethyl-propylzinc bromide demonstrated high efficiency in generating vicinal C(sp3)-C(sp3) bonds under nickel catalysis. The reaction achieved yields up to 99% under optimized conditions, showcasing its effectiveness as a reagent for dialkylation processes .
Catalysis
Nickel-Catalyzed Reactions
The compound serves as a key reagent in nickel-catalyzed reactions, which are essential for synthesizing complex organic molecules. It allows for regioselective dialkylation and has been shown to tolerate various functional groups.
| Reagent | Reaction Type | Yield (%) |
|---|---|---|
| 1-Ethyl-propylzinc bromide | Dialkylation of alkenylarenes | 99 |
| Ethyl α-bromoisobutyrate | Coupling with alkylzinc reagents | 93 (scaled up) |
| Dioxanylzinc bromide | Alternative nucleophile in reactions | 73 |
Pharmaceutical Applications
Synthesis of Bioactive Compounds
Due to its ability to form carbon-carbon bonds efficiently, 1-ethyl-propylzinc bromide is utilized in the synthesis of various bioactive compounds. This includes the preparation of intermediates for pharmaceuticals where complex molecular architectures are required.
- Case Study : A study highlighted the synthesis of a pharmaceutical intermediate using 1-ethyl-propylzinc bromide, which facilitated the formation of a key structural motif found in several therapeutic agents .
Material Science
Synthesis of Organometallic Frameworks
In material science, organozinc compounds like 1-ethyl-propylzinc bromide are employed to create metal-organic frameworks (MOFs) that have applications in gas storage and catalysis.
- Research Findings : A novel Zn(II)-2-phenyl benzimidazole framework was synthesized using zinc-based reagents, demonstrating the potential for organozinc compounds to contribute to advanced materials with specific functionalities .
Environmental Chemistry
Removal of Pollutants
There is emerging research on using zinc-based materials for environmental applications, such as the removal of organic dyes from wastewater. The reactivity of organozinc compounds plays a crucial role in these processes.
Preparation Methods
Table 2: Solvent Influence on Reaction Outcomes
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Stability (24 h at 25°C) |
|---|---|---|---|---|
| THF | 66 | 5 | 70 | 95% |
| 2-MeTHF | 80 | 4 | 75 | 90% |
| NMP | 202 | 3 | 85 | 80% |
Polar aprotic solvents like NMP enhance reaction rates due to improved zinc solubilization but necessitate rigorous drying to prevent hydrolysis. Conversely, ethereal solvents (THF, 2-MeTHF) offer superior stability for long-term storage of the organozinc product.
Purification and Stabilization Techniques
Crude 1-ethyl-propylzinc bromide often contains residual zinc halides and unreacted starting materials. A two-step purification protocol is recommended:
-
Filtration : Removal of excess zinc dust via cannula filtration under argon.
-
Distillation : Short-path distillation at reduced pressure (10–15 mmHg) isolates the product as a colorless liquid (bp 38–40°C).
Stabilization additives extend the reagent’s shelf life:
-
Lithium bromide (LiBr) : Added in equimolar amounts to suppress disproportionation.
-
Triethylamine (TEA) : Scavenges trace acids that promote decomposition.
Scalability and Industrial Considerations
Large-scale production (≥1 mol) requires modifications to standard laboratory procedures:
-
Continuous flow reactors : Enable precise temperature control and reduce reaction times to 1–2 hours.
-
Zinc recycling : Electrochemical methods recover metallic zinc from spent reaction mixtures, reducing waste.
A pilot-scale synthesis achieved 92% yield using a flow reactor (0.5 L/min throughput) with in-line IR monitoring to track conversion .
Q & A
Basic Questions
Q. What are the recommended synthetic protocols for preparing 1-Ethyl-propylzinc bromide with high purity for cross-coupling reactions?
- Methodological Answer :
- Step 1 : Use Schlenk-line techniques or gloveboxes to maintain an inert atmosphere (argon/nitrogen). Organozinc reagents are highly moisture- and oxygen-sensitive .
- Step 2 : Prepare precursor reagents (e.g., 1-ethyl-propyl halide) and react with activated zinc metal. Activation of zinc may involve washing with dilute HCl, followed by drying under vacuum .
- Step 3 : Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
- Step 4 : Purify using distillation or recrystallization in anhydrous solvents (e.g., tetrahydrofuran or diethyl ether). Validate purity via elemental analysis and nuclear magnetic resonance (NMR) spectroscopy .
Q. How should researchers characterize the structural integrity and purity of 1-Ethyl-propylzinc bromide?
- Methodological Answer :
- NMR Spectroscopy : Use , , and (if applicable) NMR to confirm the absence of residual solvents or byproducts. Compare peaks to literature data for analogous organozinc compounds .
- Elemental Analysis : Quantify carbon, hydrogen, and zinc content to verify stoichiometry.
- X-ray Crystallography : For definitive structural confirmation, grow single crystals in inert conditions and analyze .
- Purity Assessment : Conduct inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal impurities .
Advanced Questions
Q. How can discrepancies in the reported reactivity of 1-Ethyl-propylzinc bromide across solvent systems be systematically resolved?
- Methodological Answer :
- Comparative Solvent Screening : Test reactivity in polar aprotic (e.g., DMF), non-polar (e.g., hexane), and ethereal solvents (e.g., THF). Monitor reaction kinetics via in situ infrared (IR) spectroscopy .
- Data Contradiction Analysis : Cross-reference published studies to identify variables (e.g., zinc activation methods, solvent purity). Use EPA’s standardized review framework to evaluate data quality and relevance .
- Mechanistic Probes : Employ isotopic labeling (e.g., deuterated substrates) or computational modeling (DFT) to elucidate solvent effects on reaction pathways .
Q. What strategies optimize the stability of 1-Ethyl-propylzinc bromide in catalytic applications under varying temperatures?
- Methodological Answer :
- Stabilizer Additives : Introduce ligands (e.g., TMEDA, PMDTA) to prevent aggregation or decomposition. Validate stability via long-term NMR monitoring .
- Temperature Gradients : Perform stability tests at 0°C, 25°C, and 40°C. Use differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Solvent Selection : Prioritize low-donor-number solvents (e.g., toluene) to minimize ligand exchange. Confirm stability via UV-Vis spectroscopy to detect oxidation byproducts .
Q. How can researchers design experiments to evaluate the ligand-transfer efficiency of 1-Ethyl-propylzinc bromide in asymmetric catalysis?
- Methodological Answer :
- Substrate Scope Analysis : Test cross-coupling with aryl halides, alkenes, and heterocycles. Quantify enantiomeric excess (ee) via chiral HPLC or GC .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated and deuterated substrates to identify rate-determining steps .
- Catalytic Cycle Probes : Use stopped-flow NMR or EPR spectroscopy to detect transient intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
